6-Amino-3-pyridazinethiol

Description

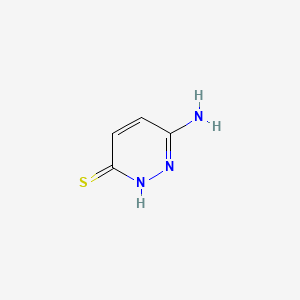

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1H-pyridazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-4(8)7-6-3/h1-2H,(H2,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYPBSNYNAWEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NN=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973475 | |

| Record name | 6-Imino-1,6-dihydropyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5788-46-5 | |

| Record name | 3-Pyridazinethiol, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Imino-1,6-dihydropyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Amino-3-pyridazinethiol (CAS 5788-46-5): Structural Dynamics, Synthesis, and Radioprotective Applications

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

6-Amino-3-pyridazinethiol (also known as 6-aminopyridazine-3(2H)-thione) is a bifunctional heterocyclic compound characterized by a 1,2-diazine core substituted with an amino group and a sulfur moiety. This unique structural motif makes it a highly versatile intermediate in organic synthesis, metal chelation, and pharmacological development. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, and historical applications in radioprotection, emphasizing the mechanistic causality behind its chemical behavior.

Structural Chemistry and Tautomerization

The reactivity of 6-amino-3-pyridazinethiol is fundamentally governed by its ability to undergo prototropic tautomerism. The compound exists in an equilibrium between the thiol form (possessing a free -SH group) and the thione form (featuring a C=S double bond and a protonated adjacent ring nitrogen)[1],[2].

Understanding this equilibrium is critical for experimental design. In non-polar solvents or solid-state, the thione form is thermodynamically favored due to strong intermolecular hydrogen bonding. However, in alkaline aqueous solutions, the compound deprotonates to form a highly nucleophilic thiolate anion, which is the active species required for cross-coupling reactions or alkylations.

Figure 1: Thiol-thione tautomeric equilibrium of 6-Amino-3-pyridazinethiol.

Physicochemical and Toxicological Profile

Before integrating this compound into biological assays or scaled-up synthesis, its physical and safety parameters must be established. The compound exhibits moderate acute toxicity, which necessitates careful handling in preclinical settings[3].

Table 1: Quantitative Data Summary

| Property | Value | Mechanistic Implication / Source |

| CAS Number | 5788-46-5 | Unique identifier for regulatory compliance[1]. |

| Molecular Formula | C4H5N3S | Confirms bifunctional heteroaromatic structure[2]. |

| Molecular Weight | 127.17 g/mol | Low molecular weight favors high ligand efficiency[1]. |

| Melting Point | 215-217 °C (Decomp.) | High MP indicates strong crystal lattice via H-bonding[1]. |

| Oral LD50 (Rat) | 200 mg/kg | Indicates moderate systemic toxicity upon ingestion[3]. |

| Oral LD50 (Mouse) | 50 mg/kg | Highlights species-specific metabolic sensitivity[3]. |

| Intraperitoneal LD (Mouse) | 400 mg/kg | Baseline for establishing sub-lethal in vivo dosing[3],[4]. |

Synthetic Methodology: Controlled Sulfhydration

The direct conversion of halopyridazines to thiols using sodium hydrosulfide (NaSH) often leads to the formation of symmetric sulfide dimers (thioethers) due to over-alkylation. To prevent this, we utilize a highly controlled nucleophilic aromatic substitution (SNAr) workflow employing thiourea .

Workflow Causality

Thiourea acts as a "soft" nucleophile, selectively attacking the electron-deficient C3 position of 3-amino-6-chloropyridazine. This forms an isothiouronium salt intermediate. Because the sulfur is temporarily protected by the amidinium moiety, dimerization is sterically and electronically blocked. Subsequent alkaline hydrolysis cleanly yields the target thiol.

Figure 2: Step-by-step synthetic workflow via an isothiouronium intermediate.

Standard Operating Protocol: Synthesis

-

Reagent Solvation: Suspend 1.0 equivalent of 3-amino-6-chloropyridazine in anhydrous ethanol (0.2 M concentration).

-

Thiourea Addition: Add 1.2 equivalents of thiourea. Rationale: A slight excess ensures complete conversion without complicating downstream purification.

-

Thermal Activation: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Rationale: Elevated temperature provides the activation energy necessary to form the Meisenheimer complex during the SNAr process.

-

Hydrolytic Cleavage: Cool the reaction to room temperature. Add a 2.0 M aqueous solution of NaOH (3.0 equivalents) and heat to 80 °C for 2 hours. Rationale: Strong base is required to hydrolyze the isothiouronium salt, liberating the thiolate anion and urea.

-

Isoelectric Precipitation: Cool the mixture in an ice bath and carefully acidify with glacial acetic acid to pH 5.0–5.5. Rationale: The free thiol is neutral at its isoelectric point, causing it to precipitate out of the aqueous phase.

-

Isolation: Collect the pale yellow precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum.

Pharmacological Applications: Radioprotection

Historically, 6-amino-3-pyridazinethiol was heavily investigated by defense research agencies for its radioprotective properties against ionizing radiation[4].

Mechanistic Rationale

Ionizing radiation (X-rays, gamma rays) causes cellular damage primarily through the radiolysis of water, generating highly reactive hydroxyl radicals (

Figure 3: Mechanism of ROS scavenging and DNA protection by thiol donors.

Standard Operating Protocol: In Vivo Radioprotection Screening

To validate the radioprotective efficacy of thiol-based compounds, the following self-validating in vivo protocol is utilized based on historical defense screening standards[4]:

-

Formulation: Dissolve 6-amino-3-pyridazinethiol in propylene glycol (PG) to achieve a dosing concentration of 300 mg/kg. Rationale: PG is utilized as a vehicle to solubilize the compound without inducing acute aqueous toxicity.

-

Administration: Administer the formulated drug via intraperitoneal (IP) injection to adult male mice 15–30 minutes prior to radiation exposure. Rationale: IP injection bypasses first-pass metabolism, ensuring peak plasma concentrations of the free thiol during the radiation event.

-

Irradiation: Expose the subjects to a previously determined lethal dose (LD100) of whole-body X-irradiation (e.g., 800 R at 250 kvp)[4].

-

Observation & Validation: Monitor the subjects for 30 days. A compound is validated as a radioprotector if it permits survival beyond the 30-day window or significantly increases the median survival time compared to vehicle-only controls (typically 9 ± 3 days)[4].

References

-

A Further Survey of Compounds for Radiation Protection Defense Technical Information Center (DTIC)[Link][4]

-

Registry of Toxic Effects of Chemical Substances Centers for Disease Control and Prevention (CDC) Stacks[Link][3]

-

5788-46-5 (C4H5N3S) Structural Information PubChemLite / University of Luxembourg[Link][2]

Sources

Thione-Thiol Tautomerism in 6-Amino-3(2H)-pyridazinethione: Mechanistic Insights, Stability, and Experimental Workflows

Executive Summary

In the rational design of kinase inhibitors, GABA receptor modulators, and other pharmacologically active heterocyclic compounds, the tautomeric state of the core scaffold dictates binding affinity, membrane permeability, and metabolic stability. 6-Amino-3(2H)-pyridazinethione (also known as 3-amino-6-mercaptopyridazine) represents a classic push-pull heterocyclic system that undergoes dynamic thione-thiol tautomerism.

This technical guide explores the thermodynamic drivers of this equilibrium, detailing how solvent polarity, self-association, and the electron-donating 6-amino substituent govern the stability of the thione versus the thiol form. Furthermore, we provide self-validating experimental protocols designed to quantify these tautomeric shifts and monitor their subsequent oxidative degradation pathways.

Thermodynamic & Kinetic Drivers of Tautomeric Stability

The tautomeric equilibrium of 6-amino-3(2H)-pyridazinethione is not static; it is a highly responsive system governed by the dielectric constant of the microenvironment and intermolecular interactions[1].

Solvent Polarity and Dielectric Effects

In the gas phase or in dilute solutions of non-polar solvents (e.g., cyclohexane), the thiol tautomer (N=C–SH) predominates[2]. This is driven by the minimization of dipole repulsion, as the thiol form possesses a significantly lower dipole moment than its thione counterpart.

Conversely, in polar solvents (e.g., water, DMSO, ethanol), the equilibrium shifts almost exclusively toward the thione tautomer (NH–C=S)[1]. The high dielectric constant of these solvents stabilizes the highly polar, zwitterionic resonance contributors of the thione form.

The "Push-Pull" Electronic Effect

The presence of the 6-amino group introduces a critical electronic variable. As a strong electron-donating group (EDG), the exocyclic nitrogen's lone pair delocalizes into the pyridazine

Self-Association and Dimerization

In the solid state and in concentrated non-polar solutions, 6-amino-3(2H)-pyridazinethione undergoes extensive self-association. The thione form acts as both a potent hydrogen bond donor (via the N–H group) and acceptor (via the C=S group), forming stable symmetrical dimers or polymeric chains[4]. This intermolecular hydrogen bonding provides an enthalpic driving force that effectively locks the molecule into the thione state, skewing the apparent tautomeric constant (

Oxidative Degradation Pathway

A critical vulnerability of the thiol tautomer is its susceptibility to oxidation. Upon standing in aerated solutions or exposure to indirect sunlight, the thiol form undergoes quantitative transformation into symmetrical disulfides (bis(6-aminopyridazin-3-yl) disulfide)[1]. Because this process continuously depletes the thiol population, Le Chatelier's principle drives the irreversible conversion of thione

Fig 1: Thione-thiol tautomeric equilibrium and subsequent oxidation pathway.

Quantitative Data Summary

The table below synthesizes the thermodynamic behavior of heterocyclic thioamides (benchmarked against analogous mercaptopyrimidine/pyridine systems) to illustrate the phase-dependent stability of the pyridazine scaffold[2].

| Solvent Environment | Dielectric Constant ( | Dominant Tautomer | Estimated | Primary Stabilization Mechanism |

| Gas Phase / Vacuum | ~1.0 | Thiol | +6.0 to +8.5 | Minimization of dipole repulsion |

| Cyclohexane | 2.0 | Thiol | +2.5 to +4.0 | Lack of H-bond stabilization |

| Dioxane | 2.2 | Mixed | -0.5 to +1.0 | Weak H-bond acceptance |

| Ethanol | 24.3 | Thione | -3.0 to -4.5 | Protic H-bond donation |

| Water | 80.1 | Thione | -5.5 to -7.0 | High polarity & H-bonding |

*Note:

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the tautomeric state of 6-amino-3(2H)-pyridazinethione without introducing analytical artifacts, researchers must employ self-validating workflows. The following protocols integrate internal controls to account for dimerization and oxidation[5].

Fig 2: Self-validating experimental workflow for tautomer characterization.

Protocol 1: UV-Vis Spectrophotometric Solvent Titration

Objective: Quantify the tautomeric constant (

-

Preparation: Prepare a 10 mM stock solution of 6-amino-3(2H)-pyridazinethione in anhydrous DMSO. Strict anhydrous conditions prevent moisture-induced dimerization.

-

Dilution: Dilute the stock to a final working concentration of 50 µM in a panel of solvents (water, ethanol, dioxane, cyclohexane). Using a highly dilute solution (50 µM) forces the dissociation of dimers into monomers, ensuring the equilibrium observed is purely intramolecular.

-

Acquisition: Scan the absorption spectra from 200 nm to 450 nm at 298 K.

-

Validation: Plot the spectra overlay. The presence of strict isosbestic points during solvent titration confirms a clean two-state tautomeric equilibrium without oxidative degradation[5].

Protocol 2: NMR-Based Structural Assignment

Objective: Direct structural confirmation of the dominant tautomer via nuclear shielding. Causality Check: The chemical shift of the mobile proton definitively identifies its location.

-

Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6 (polar) and CDCl3 (non-polar).

-

1H NMR Acquisition: Acquire spectra at 298 K.

-

Thione Signature: Look for a highly deshielded broad singlet at 12.0–14.0 ppm, corresponding to the N–H proton engaged in strong hydrogen bonding.

-

Thiol Signature: Look for an upfield shift at 3.0–5.0 ppm, corresponding to the S–H proton.

-

-

13C NMR Acquisition: The thione C=S carbon resonates significantly downfield (>170 ppm) compared to the thiol C–SH carbon (<160 ppm).

-

Validation: Perform a variable-temperature (VT) NMR run. If the downfield peak shifts significantly upfield upon heating, it confirms the disruption of intermolecular H-bonded thione dimers.

Protocol 3: Thiol-Disulfide Oxidation Kinetics

Objective: Measure the rate of oxidative degradation to establish handling half-lives. Causality Check: Because only the thiol form is readily oxidized, the rate of disulfide formation is directly proportional to the transient concentration of the thiol tautomer in solution[4].

-

Preparation: Prepare a 100 µM solution in aerated ethanol.

-

Exposure: Expose the cuvette to controlled UV irradiation (365 nm) or indirect sunlight at 25°C.

-

Monitoring: Continuously monitor the decay of the thione absorbance band (~340 nm) and the emergence of the disulfide band (typically exhibiting doubled molar absorptivity due to the non-coplanar structure of the disulfide bonds)[4].

-

Validation: The reaction is validated as a thiol-disulfide oxidation if the addition of a reducing agent (e.g., DTT or TCEP) rapidly restores the original thione-thiol equilibrium spectra.

Conclusion

The stability of 6-amino-3(2H)-pyridazinethione is not an inherent static property but a dynamic response to its environment. For drug development professionals, recognizing that the highly polar thione tautomer dominates in physiological (aqueous) conditions is critical for accurate in silico docking, pharmacophore modeling, and predicting pharmacokinetic profiles. By employing the self-validating UV-Vis and NMR protocols outlined above, researchers can accurately map this equilibrium and mitigate the risks of unwanted oxidative degradation during assay development.

References

1.1 - Canadian Science Publishing 2.5 - Lviv Polytechnic National University (lp.edu.ua) 3.3 - SciSpace

Sources

An In-depth Technical Guide to the pKa Values of 6-Amino-3-pyridazinethiol's Amine and Thiol Groups

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the acid-base properties of 6-Amino-3-pyridazinethiol, a molecule of significant interest in medicinal chemistry. The determination of the pKa values of its ionizable amino and thiol groups is critical for understanding its pharmacokinetic and pharmacodynamic profiles. Due to the molecule's potential for tautomerism, a combination of theoretical and experimental approaches is necessary for an accurate assessment. This document will delve into the underlying principles, provide detailed methodologies for pKa prediction and determination, and discuss the key factors influencing these values.

The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a drug molecule's behavior in a biological system.[1] It governs the extent of ionization at a given pH, which in turn dictates crucial properties such as:

-

Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.

-

Permeability: The neutral form of a drug is typically more lipid-soluble and can more readily cross biological membranes.

-

Target Binding: The ionization state of a drug can significantly impact its ability to interact with its biological target.

For a molecule like 6-Amino-3-pyridazinethiol, with multiple ionizable centers, a precise understanding of its pKa values is paramount for optimizing its drug-like properties.

Tautomerism: A Key Consideration for 6-Amino-3-pyridazinethiol

A significant challenge in characterizing 6-Amino-3-pyridazinethiol is its potential to exist in multiple tautomeric forms. The interplay between the amino and thiol substituents on the pyridazine ring allows for the following equilibria:

Figure 2: Computational workflow for pKa prediction.

Predicted pKa Values

Based on this computational approach, the following table summarizes the expected pKa values for the most stable amino-thione tautomer of 6-Amino-3-pyridazinethiol.

| Ionizable Group | Predicted pKa Range | Justification |

| Amino Group (NH2) | 3 - 5 | The electron-withdrawing nature of the pyridazine ring significantly reduces the basicity of the exocyclic amino group compared to aliphatic amines (pKa ~10-11). [2][3][4]This is analogous to 3-aminopyridine, which has a pKa of around 6, with the pyridazine ring being more electron-withdrawing than pyridine. [5][6] |

| Thione Group (C=S) | 7 - 9 | The thione tautomer is expected to be more acidic than a simple thiol. The negative charge on the resulting thiolate is delocalized within the aromatic ring, stabilizing the conjugate base. This is comparable to the pKa of cysteine's thiol group, which is around 8. [7][8] |

| Pyridazine Ring Nitrogens | 1 - 3 | The pyridazine ring nitrogens are basic, but their pKa is lowered by the presence of the electron-withdrawing thione group and the electron-donating amino group. The unsubstituted pyridazine has a pKa of 2.3. [9] |

Experimental Determination of pKa Values

Spectrophotometric titration is a highly suitable method for the experimental determination of the pKa values of 6-Amino-3-pyridazinethiol due to the presence of a UV-active pyridazine ring.

Experimental Protocol: Spectrophotometric Titration

Objective: To determine the pKa values of 6-Amino-3-pyridazinethiol by measuring the change in its UV-Vis absorbance as a function of pH.

Materials:

-

6-Amino-3-pyridazinethiol

-

A series of buffer solutions with known pH values covering the range of interest (e.g., pH 1 to 12).

-

UV-Vis spectrophotometer.

-

Calibrated pH meter.

-

Volumetric flasks and pipettes.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 6-Amino-3-pyridazinethiol in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

-

Sample Preparation: For each pH value, prepare a sample by adding a small, precise volume of the stock solution to a known volume of the buffer solution in a cuvette.

-

UV-Vis Measurement: Record the UV-Vis spectrum of each sample over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Plot the absorbance at a wavelength that shows a significant change with pH versus the pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or use specialized software to determine the pKa value(s). For multiple pKa values, multi-wavelength analysis may be necessary.

-

Figure 3: Experimental workflow for spectrophotometric pKa determination.

Causality Behind Experimental Choices

Spectrophotometric titration is the method of choice for this molecule for several reasons:

-

Sensitivity: It is a highly sensitive technique, requiring only a small amount of the compound.

-

Selectivity: Changes in the electronic structure upon protonation or deprotonation lead to distinct changes in the UV-Vis spectrum, providing a clear signal for pKa determination.

-

Resolution of Overlapping pKa's: By analyzing the spectral data at multiple wavelengths, it is often possible to resolve pKa values that are close to each other.

Factors Influencing the pKa Values

The electronic properties of the pyridazine ring and the substituents play a crucial role in determining the pKa values of 6-Amino-3-pyridazinethiol.

-

Amine Group (NH2): The pyridazine ring acts as a strong electron-withdrawing group through both inductive and resonance effects. This delocalizes the lone pair of electrons on the exocyclic nitrogen, making it less available for protonation and thus lowering the pKa of the amino group. [2][4]* Thiol/Thione Group (SH/C=S): In the predominant thione form, the proton is on a ring nitrogen. The acidity of this N-H bond is influenced by the electron-donating amino group and the overall aromatic system. In the less stable thiol form, the acidity of the S-H bond is increased by the electron-withdrawing pyridazine ring.

-

Pyridazine Ring Nitrogens: The basicity of the ring nitrogens is a balance between their inherent basicity and the electronic effects of the substituents. The amino group increases electron density, which would tend to increase basicity, while the thione group is electron-withdrawing, decreasing basicity.

Conclusion

The pKa values of 6-Amino-3-pyridazinethiol are critical for its development as a potential therapeutic agent. Due to the presence of multiple ionizable groups and the prevalence of the amino-thione tautomer, a multi-faceted approach is necessary for their accurate determination. Computational predictions suggest a pKa in the range of 3-5 for the amino group and 7-9 for the thione group. These predictions can be experimentally verified using a robust method such as spectrophotometric titration. A thorough understanding of these pKa values will enable researchers and drug development professionals to better predict and optimize the absorption, distribution, metabolism, and excretion (ADME) properties of this promising molecule.

References

-

(PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - ResearchGate. Available at: [Link]

-

The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione - Arkivoc. Available at: [Link]

-

Prediction of pKa values using the PM6 semiempirical method - PMC. Available at: [Link]

-

Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calculations - MPInat. Available at: [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Available at: [Link]

-

Predicting the pKa of Small Molecules - Matthias Rupp. Available at: [Link]

-

Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC. Available at: [Link]

-

Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. Available at: [Link]

-

The pKa values for the amine groups, carboxyl groups, and side chains... - ResearchGate. Available at: [Link]

-

Ch27 pKa and pI values - Chemistry - University of Calgary. Available at: [Link]

-

Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available at: [Link]

-

6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem - NIH. Available at: [Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN - Scholaris. Available at: [Link]

-

5 Key Basicity Trends of Amines - Master Organic Chemistry. Available at: [Link]

-

Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry - Reddit. Available at: [Link]

-

Acid-base equilibria of amino acids: microscopic and macroscopic acidity constants Fritz Scholz*, Heike Kahlert Institute of Bio - Biochemie. Available at: [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. Available at: [Link]

-

Theoretical Studies of the Tautomers of Pyridinethiones. Available at: [Link]

-

24.3: Basicity of Amines - Chemistry LibreTexts. Available at: [Link]

-

Basicity of Amines - Chemistry Steps. Available at: [Link]

-

6-Aminopyridazin-3(2H)-one | C4H5N3O | CID 1201445 - PubChem. Available at: [Link]

-

Modelling of the Dissociation Constant (pKa) of Amino Acids - MPG.PuRe. Available at: [Link]

-

E1: Acid Dissociation Constants at 25°C - Chemistry LibreTexts. Available at: [Link]

-

Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry. Available at: [Link]

-

Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Available at: [Link]

-

12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]

-

Pyridazine. Available at: [Link]

-

pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 - EPFL. Available at: [Link]

-

Basicity - MSU chemistry. Available at: [Link]

-

Pyridazine-3-thiol | CAS#:28544-77-6 | Chemsrc. Available at: [Link]

-

Intuition for pKa of thiol group (cysteine) - UW*rld problem : r/Mcat - Reddit. Available at: [Link]

-

On Integral INICS Aromaticity of Pyridodiazepine Constitutional Isomers and Tautomers. Available at: [Link]

Sources

- 1. mrupp.info [mrupp.info]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. mpinat.mpg.de [mpinat.mpg.de]

- 8. reddit.com [reddit.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

Navigating the Solubility Landscape of 6-Amino-3-pyridazinethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of 6-Amino-3-pyridazinethiol in two critical solvents for pharmaceutical research and development: dimethyl sulfoxide (DMSO) and water. While specific quantitative solubility data for 6-Amino-3-pyridazinethiol is not extensively documented in publicly available literature, this guide leverages established principles and data from structurally analogous pyridazine derivatives to provide a robust framework for its characterization. The following sections will delve into the theoretical underpinnings of its expected solubility behavior, present detailed, field-proven experimental protocols for accurate solubility determination, and offer insights into the practical implications for drug discovery and formulation.

Introduction: The Significance of Solubility in Drug Development

Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. For a molecule like 6-Amino-3-pyridazinethiol, a heterocyclic compound with potential applications in medicinal chemistry, understanding its behavior in various solvents is paramount.[1] The pyridazine scaffold is a well-recognized pharmacophore, and its derivatives have shown a wide array of biological activities.[1]

This guide will focus on two solvents of immense importance:

-

Dimethyl Sulfoxide (DMSO): A powerful, aprotic polar solvent, widely used as a "universal solvent" in early-stage drug discovery for compound storage and high-throughput screening (HTS). Its ability to dissolve a broad range of both polar and nonpolar compounds makes it indispensable.

-

Water: The biological solvent, essential for in vivo activity. A compound's aqueous solubility is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

The structural features of 6-Amino-3-pyridazinethiol—specifically the presence of an amino group (-NH2), a thiol group (-SH), and the nitrogen-containing pyridazine ring—suggest a molecule with the capacity for hydrogen bonding and polar interactions, which will govern its solubility.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. For 6-Amino-3-pyridazinethiol, we can anticipate the following:

-

In Water: The amino and thiol groups, along with the pyridazine nitrogens, can act as both hydrogen bond donors and acceptors. This suggests a degree of aqueous solubility. However, the overall pyridazine ring structure possesses some aromatic character, which can contribute to hydrophobicity. Therefore, moderate to low aqueous solubility is expected. The pH of the aqueous medium will also significantly impact solubility; in acidic conditions, the amino group will be protonated, increasing polarity and likely enhancing solubility.[2][3]

-

In DMSO: As a strong hydrogen bond acceptor and a highly polar aprotic solvent, DMSO is anticipated to be an excellent solvent for 6-Amino-3-pyridazinethiol. It can effectively solvate the molecule by disrupting the intermolecular hydrogen bonds that may exist in the solid state.

To provide a more concrete, albeit analog-based, perspective, let's consider the solubility of a related compound, 6-phenyl-pyridazin-3(2H)-one. Studies have shown that this compound is freely soluble in DMSO and very weakly soluble in water.[4][5] This stark difference underscores the significant role of the solvent in overcoming the crystal lattice energy of the solid solute.

Quantitative Solubility Analysis: A Reference Study

While direct quantitative data for 6-Amino-3-pyridazinethiol is pending experimental determination, the following table presents the mole fraction solubility (x_e) of the analogous compound, 6-phenyl-pyridazin-3(2H)-one, in DMSO and water at various temperatures. This data serves as a valuable benchmark for what researchers might expect.

Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one in DMSO and Water [4][5]

| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |

| DMSO | 4.73 x 10⁻¹ | - | - | - | - |

| Water | 5.82 x 10⁻⁶ | 7.15 x 10⁻⁶ | 8.79 x 10⁻⁶ | 1.07 x 10⁻⁵ | 1.26 x 10⁻⁵ |

Data for DMSO is provided at a single temperature point in the cited literature, highlighting its high solubility. The temperature-dependent data for water illustrates a common trend of increasing solubility with temperature, indicating an endothermic dissolution process.[4][5]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following is a detailed, step-by-step protocol for determining the solubility of 6-Amino-3-pyridazinethiol. This method, a gold standard in the field, is designed to achieve thermodynamic equilibrium, ensuring accurate and reproducible results.

Materials and Apparatus

-

6-Amino-3-pyridazinethiol (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

-

Deionized water, high-purity (e.g., Milli-Q)

-

Analytical balance (±0.1 mg)

-

Isothermal mechanical shaker or temperature-controlled water bath (±0.1 K)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringes and syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination using the isothermal shake-flask method.

Step-by-Step Procedure

-

Sample Preparation: Add an excess amount of solid 6-Amino-3-pyridazinethiol to a series of glass vials containing a known mass or volume of DMSO or water. The presence of excess solid is crucial to ensure that the resulting solution is saturated.

-

Equilibration: Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 298.15 K, 310.15 K). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. Preliminary experiments can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle. For finer suspensions, centrifugation at the experimental temperature is recommended.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe pre-warmed or pre-cooled to the experimental temperature. This prevents any temperature-induced precipitation. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE for DMSO, or PVDF for aqueous solutions) into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the collected filtrate. Dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Analysis: Measure the concentration of the diluted sample.

Calculation of Mole Fraction Solubility

The mole fraction solubility (x_e) is calculated using the following equation:

x_e = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the solute (6-Amino-3-pyridazinethiol)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent (DMSO or water)

-

M₂ is the molar mass of the solvent

Safety and Handling Considerations

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

-

Health Hazards: Similar compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[6][7] In case of contact, rinse the affected area with plenty of water.[6]

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 6-Amino-3-pyridazinethiol in DMSO and water. By leveraging data from structurally similar compounds, we can infer that it is likely to be highly soluble in DMSO and have limited solubility in water. The detailed experimental protocol provided herein offers a robust methodology for obtaining precise quantitative solubility data.

For researchers in drug development, obtaining this empirical data is a critical next step. This information will be instrumental in designing appropriate in vitro assays, developing suitable formulations for in vivo studies, and ultimately, in unlocking the full therapeutic potential of this and other novel pyridazine derivatives.

References

- MilliporeSigma. (2025, November 6).

-

Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

-

ResearchGate. (2025, October 16). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

-

PubMed. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

- Longdom Publishing. (2022, November 17). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. [Link]

- ChemScene. (n.d.). 6-Aminopyridazin-3(2H)-one.

- ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

- MedchemExpress.com. (n.d.). 3-Amino-6-chloropyridazine.

- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.

- BenchChem. (n.d.). Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper.

- Fisher Scientific. (2025, September 18).

- Sigma-Aldrich. (n.d.). 6-Aminopyridine-3-thioamide 95%.

- Chem-Impex. (n.d.). 6-Amino-pyridazine-3-carboxylic acid.

- Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride.

- Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol.

- Fluorochem. (n.d.). 6-Aminopyridazin-3(2H)-one (CAS 57041-95-9).

- SynQuest Laboratories, Inc. (2016, December 8).

- Fluorochem. (n.d.). 3-Amino-6-(methylthio)pyridazine (CAS 39539-67-8).

- ResearchGate. (2025, August 6). (PDF) 6-Aminopyridine-3-thiol.

- Royal Society of Chemistry. (n.d.). New experimental melting properties as access for predicting amino-acid solubility.

- Fisher Scientific. (2010, April 10).

- CymitQuimica. (n.d.). CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE.

- University of Babylon. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.

- ResearchGate. (n.d.).

- Journal of the College of Basic Education. (2023, January 23).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Amino-3-pyridazinethiol: Technical Safety & Handling Guide

[1]

Executive Summary: The Dual-Function Scaffold

6-Amino-3-pyridazinethiol (CAS: 2366-48-5), also known as 6-amino-3-mercaptopyridazine, is a critical heteroaromatic intermediate.[1] It serves as a bifunctional scaffold in medicinal chemistry, offering both a nucleophilic amine and a sulfur moiety capable of diverse functionalization (alkylation, oxidation, metal coordination).

While specific toxicological datasets for this exact isomer are often sparse in public repositories, its structural homology to 3-amino-6-chloropyridazine and aminopyridines mandates a strict safety protocol. This guide synthesizes known chemical behaviors of pyridazine thiols to establish a "Safety by Design" workflow, prioritizing protection against acute toxicity, sensitization, and oxidative instability.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

| Parameter | Data | Technical Note |

| CAS Number | 2366-48-5 | Primary identifier. |

| IUPAC Name | 6-Aminopyridazine-3-thiol | Often exists in equilibrium with its thione tautomer: 6-amino-3(2H)-pyridazinethione.[1] |

| Molecular Formula | C₄H₅N₃S | |

| Molecular Weight | 127.17 g/mol | |

| Physical State | Solid (Powder) | Typically off-white to yellow.[1] Darkening indicates oxidation. |

| Melting Point | >180°C (Dec.) | High melting point due to intermolecular H-bonding (thione form).[1] |

| Solubility | DMSO, DMF, Dilute Base | Low solubility in non-polar solvents; soluble in aqueous base (thiolate formation). |

| pKa | ~2.5 (Amine), ~6.5 (Thiol) | Estimated. The thiol proton is acidic; the ring nitrogens are weakly basic.[1] |

Hazard Identification & Toxicology (The "Why" Behind the Safety)

Expert Insight: Do not rely solely on the lack of specific GHS data for this CAS number. We apply the "Read-Across" principle from the structurally analogous 3-amino-6-chloropyridazine and general aminopyridines.

GHS Classification (Derived)

-

Acute Toxicity (Oral): Category 3/4.[2] Nitrogen heterocycles of this size often exhibit neurotoxicity or metabolic interference. Treat as Toxic if Swallowed .[3]

-

Skin/Eye Irritation: Category 2/2A. The primary amine is basic; the thiol is acidic.[1] This combination guarantees irritation to mucous membranes.[1]

-

Sensitization: Thiols are known skin sensitizers. Repeated exposure may cause allergic dermatitis.[1]

-

Organoleptic Hazard: Stench. Even if not classified as toxic by inhalation, the odor threshold is extremely low, capable of inducing nausea and panic in lab environments.

Mechanism of Toxicity

-

Metabolic Inhibition: Pyridazine derivatives can mimic nucleosides or interfere with pyridoxal phosphate (Vitamin B6) dependent enzymes.[1]

-

Oxidative Stress: In vivo, the thiol moiety can disrupt redox homeostasis by depleting glutathione levels.

Safe Handling & Engineering Controls

Engineering Controls

-

Primary Containment: All handling of the solid must occur within a certified chemical fume hood .

-

Odor Control: If the hood exhaust is not scrubbed, use a bleach trap (5% sodium hypochlorite) for any glassware cleaning to oxidize the thiol immediately, neutralizing the stench.

-

Inert Atmosphere: The compound is air-sensitive (oxidizes to the disulfide).[1] Handle under Nitrogen or Argon when possible.[1]

Personal Protective Equipment (PPE) Selection

-

Gloves: Double-gloving is required. [1]

-

Inner Layer: Nitrile (4 mil) for dexterity.

-

Outer Layer:Butyl Rubber or thick Nitrile (8 mil). Thiols have high permeation rates through standard latex or thin nitrile.[1]

-

-

Respiratory: If working outside a hood (strictly discouraged) or cleaning spills, use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) cartridges + P100 pre-filter.

Emergency Response Protocols

Spill Response Decision Matrix

This workflow dictates the logical steps for managing a spill, prioritizing containment of the "Stench" hazard which can trigger building evacuations.[1]

Figure 1: Decision matrix for pyridazine thiol spill response.[1] Note the critical step of oxidation to neutralize odor.[1]

Stability, Storage, and Degradation

The Disulfide Risk

Thiols (R-SH) readily oxidize to disulfides (R-S-S-R) in the presence of atmospheric oxygen.[1]

-

Sign of Degradation: A change in color from off-white to dark yellow/orange often indicates disulfide formation.

-

Prevention: Store in amber vials under an Argon blanket. Tape the cap with Parafilm to prevent oxygen ingress.[1]

-

Temperature: Store at 2°C – 8°C .

Tautomerism

In solution (especially polar solvents), 6-amino-3-pyridazinethiol exists in equilibrium with 6-amino-3(2H)-pyridazinethione .[1]

Experimental Application Context

Synthesis Workflow (Chloropyridazine to Thiol)

The most common route to this compound is the nucleophilic substitution of 3-amino-6-chloropyridazine.[1] This reaction releases heat and potentially toxic byproducts.[1]

Figure 2: Synthetic pathway highlighting the risk of Hydrogen Sulfide (H2S) evolution if NaSH is used under acidic conditions.

Experimental Tips

-

Solubility: If the compound is stubborn to dissolve for analysis, add a drop of

with -

Quenching: Never dispose of reaction mother liquors directly down the drain. Treat with bleach to destroy residual thiols/sulfides before disposal.[1]

References

-

PubChem. (2025).[1][3][4][5] Compound Summary: 6-Amino-3-chloropyridazine (Source of Read-Across Data). National Library of Medicine.[1] [Link]

-

ResearchGate. (2010).[1] Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (Providing context on the stability of the amino-pyridazine scaffold). [Link]

Sources

- 1. CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE | CymitQuimica [cymitquimica.com]

- 2. 6-アミノ-3-ピリジンカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Aminopyridazin-3(2H)-one | C4H5N3O | CID 1201445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic Properties and Coordination Dynamics of 3-Amino-6-Mercaptopyridazine Ligands: A Comprehensive Technical Guide

Executive Summary

The rational design of coordination complexes and surface-active agents relies heavily on the electronic predictability of the chosen ligands. 3-Amino-6-mercaptopyridazine (also known as 6-aminopyridazine-3(2H)-thione) represents a highly versatile, multi-dentate heterocyclic ligand. Characterized by a pyridazine core, an electron-donating exocyclic amino group, and a highly reactive mercapto/thione moiety, this molecule exhibits profound structural plasticity.

This whitepaper provides an in-depth technical analysis of the electronic properties, tautomeric behavior, and coordination mechanics of 3-amino-6-mercaptopyridazine. By synthesizing density functional theory (DFT) principles with empirical electrochemical data, this guide serves as an authoritative resource for researchers in coordination chemistry, materials science (specifically corrosion inhibition), and drug development [3].

Structural & Electronic Profiling

Thiol-Thione Tautomerism

The electronic behavior of 3-amino-6-mercaptopyridazine is dictated by its ability to undergo prototropic tautomerism between the thiol (-SH) and thione (=S) forms.

-

Thermodynamic Stability: In the solid state and in polar solvents, the thione form predominates due to intermolecular hydrogen bonding and a higher dipole moment, which stabilizes the charge-separated resonance structures.

-

The Push-Pull Effect: The presence of the 3-amino group is critical. Acting as a strong electron donor via resonance (+M effect), the amino group pushes electron density into the pyridazine

-system. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the nucleophilicity of both the exocyclic sulfur and the adjacent ring nitrogen atoms. This electronic enrichment makes the molecule a superior Lewis base compared to its halogenated analogs, such as 3-chloro-6-mercaptopyridazine [1].

Frontier Molecular Orbitals (FMOs)

The interaction between the ligand and a target (whether a transition metal in solution or a bulk metal surface) is governed by FMO theory. The HOMO is primarily localized over the sulfur atom and the pyridazine ring, facilitating strong

Table 1: Theoretical Electronic Parameters

Data extrapolated from comparative DFT analyses of substituted mercaptopyridazines.

| Parameter | Value (Approx.) | Chemical Implication |

| HOMO Energy | -5.6 eV | High electron-donating capacity; strong affinity for transition metals. |

| LUMO Energy | -1.4 eV | Capability to accept back-donated electrons ( |

| Energy Gap ( | 4.2 eV | High reactivity and polarizability; facilitates rapid chemisorption. |

| Dipole Moment | 4.8 Debye | High solubility in polar solvents; strong dipole-dipole interactions. |

Coordination Chemistry & Mechanistic Pathways

Applying Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom acts as a "soft" donor, exhibiting a high affinity for soft metal cations (e.g., Ag⁺, Au⁺, Cu⁺). The pyridazine nitrogen atoms act as "borderline" donors, coordinating effectively with borderline metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺).

When deprotonated to the thiolate anion, 3-amino-6-mercaptopyridazine acts as an aggressive chelator, typically forming highly stable 4- or 5-membered metallacycles via bidentate (N,S) coordination. In systems with a high metal-to-ligand ratio, the ligand can bridge multiple metal centers, forming polymeric networks [2].

Fig 1: Tautomeric equilibria and metal coordination modes of 3-amino-6-mercaptopyridazine.

Self-Validating Experimental Methodologies

To accurately characterize the electronic binding states of this ligand, researchers must employ a self-validating sequence of analytical techniques. Relying on a single spectroscopic method often leads to misinterpretation of the tautomeric state.

Protocol 1: Spectroscopic Validation of Tautomeric States

-

Step 1: Dissolve the synthesized ligand in both a polar (

) and non-polar ( -

Step 2: Acquire ¹H NMR and FTIR spectra.

-

Causality & Validation: The choice of dual solvents forces the tautomeric equilibrium to shift. In FTIR, the presence of a strong

band near 1150 cm⁻¹ and the absence of a

Protocol 2: Electrochemical Evaluation for Surface Adsorption

Because of its high HOMO energy, 3-amino-6-mercaptopyridazine is an exceptional corrosion inhibitor, forming self-assembled monolayers (SAMs) on metal surfaces [1].

-

Step 1: Prepare a working electrode (e.g., Copper or Mild Steel) and immerse it in an acidic medium (e.g., 0.5 M H₂SO₄) containing varying concentrations of the ligand (1 mM to 10 mM).

-

Step 2: Conduct Electrochemical Impedance Spectroscopy (EIS) at Open Circuit Potential (OCP) after 1 hour of stabilization.

-

Step 3: Perform X-ray Photoelectron Spectroscopy (XPS) on the post-immersion electrode.

-

Causality & Validation: EIS is chosen because it non-destructively measures the charge transfer resistance (

), directly quantifying the macroscopic protective efficiency of the ligand film. However, EIS cannot identify how the molecule is bound. XPS serves as the mechanistic validator: a shift in the S 2p peak from ~162 eV (free thione) to ~163.5 eV confirms S-Metal coordinate covalent bond formation, while shifts in the N 1s spectra differentiate between ring-nitrogen coordination and free amino groups [2].

Fig 2: Self-validating experimental workflow for surface adsorption and complexation analysis.

Quantitative Diagnostic Data

When 3-amino-6-mercaptopyridazine coordinates to transition metals, distinct spectral shifts occur due to the redistribution of electron density. Table 2 summarizes the expected diagnostic shifts, providing a reliable benchmark for researchers synthesizing novel complexes.

Table 2: Diagnostic IR and NMR Shifts upon Coordination

| Analytical Technique | Free Ligand (Thione Form) | Coordinated Complex (Bidentate N,S) | Mechanistic Interpretation |

| FTIR: | ~ 1150 cm⁻¹ | ~ 1110 cm⁻¹ (Red-shifted) | Reduction in C=S double bond character due to M-S bond formation. |

| FTIR: | ~ 1580 cm⁻¹ | ~ 1610 cm⁻¹ (Blue-shifted) | Alteration of ring |

| ¹H NMR (N-H proton) | ~ 13.5 ppm (s, 1H) | Disappears completely | Deprotonation of the thione to form the thiolate anion. |

| ¹H NMR (NH₂ protons) | ~ 6.5 ppm (s, 2H) | ~ 6.5 - 6.7 ppm (Minimal shift) | Confirms the exocyclic amino group does not participate in primary coordination. |

Applications in Drug Development & Materials Science

Pharmacophore Modeling: The pyridazine ring is a highly privileged scaffold in medicinal chemistry due to its dual hydrogen-bonding capacity and favorable dipole moment [3]. The 3-amino-6-mercapto substitution pattern provides an ideal bioorthogonal handle. The thiol group can be utilized for targeted disulfide cross-linking with cysteine residues in target kinases, while the amino group improves aqueous solubility and pharmacokinetic profiles.

Surface Passivation:

In materials science, the ligand's ability to undergo chemisorption via the Langmuir isotherm makes it an elite surface passivator. The delocalized

References

-

Adsorption and inhibition behavior of 3-chloro-6-mercaptopyridazine towards copper corrosion in sulfuric acid. Journal of Molecular Liquids / ResearchGate. Available at:[Link]

-

Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media. ACS Omega / PubMed Central. Available at:[Link]

The Coordination Dynamics of 6-Amino-3-pyridazinethiol with Transition Metals: A Comprehensive Technical Guide

Executive Summary

The rational design of transition metal complexes relies heavily on the selection of polyfunctional ligands capable of modulating the electronic and steric environment of the metal center. 6-Amino-3-pyridazinethiol (also referred to as 3-amino-6-mercaptopyridazine) is a highly versatile N,S-donor ligand. Featuring a pyridazine ring, an exocyclic amine, and a thiol/thione group, it offers multiple coordination vectors. This whitepaper provides an in-depth analysis of its structural dynamics, self-validating synthetic protocols, and field-proven applications ranging from advanced metallodrugs to industrial corrosion inhibitors.

Structural Dynamics and Tautomerism

Understanding the coordination chemistry of 6-amino-3-pyridazinethiol requires a fundamental grasp of its tautomeric behavior. In the solid state, the molecule predominantly exists as the thione tautomer due to the thermodynamic stability of the C=S double bond and intermolecular hydrogen bonding. However, in solution, a dynamic equilibrium exists between the thione and thiol forms.

When introduced to transition metals, the equilibrium shifts. The addition of a mild base deprotonates the thiol, generating a highly nucleophilic thiolate anion . According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the highly polarizable thiolate sulfur acts as a "soft" base, exhibiting a profound affinity for "soft" and "borderline" transition metals (e.g., Pt²⁺, Pd²⁺, Ru²⁺, Cu⁺/²⁺).

Tautomerization and metal-dependent coordination pathways of 6-Amino-3-pyridazinethiol.

Mechanisms of Transition Metal Coordination

The ligand exhibits three primary coordination modes depending on the steric bulk and electronic demands of the metal center:

-

Monodentate (S-bound): Highly favored by soft metals like Au(I) and Ag(I). The exocyclic amine and pyridazine nitrogens remain uncoordinated but frequently participate in secondary supramolecular networks via hydrogen bonding.

-

Bidentate Chelating (N,S-bound): Borderline metals such as Ru(II), Os(II), and Pt(II) favor the formation of a stable four-membered or five-membered metallacycle by coordinating to the thiolate sulfur and the adjacent N2 nitrogen of the pyridazine ring.

-

Bridging (μ-S or μ-N,S): Common in copper and zinc chemistry, where the thiolate sulfur bridges two metal centers, yielding multinuclear clusters or coordination polymers.

Experimental Workflow: Synthesis of a Ruthenium(II) Arene Complex

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of a representative half-sandwich complex: [Ru(η⁶-p-cymene)(6-amino-3-pyridazinethiolato)Cl] . This protocol is designed as a self-validating system, where analytical checkpoints confirm the success of each mechanistic step.

Step-by-Step Methodology

Step 1: Ligand Deprotonation

-

Action: Dissolve 1.0 mmol of 6-amino-3-pyridazinethiol in 10 mL of anhydrous methanol. Add 1.0 mmol of Sodium Methoxide (NaOMe).

-

Causality: NaOMe quantitatively deprotonates the thiol. Utilizing exactly 1.0 equivalent prevents the uncoordinated amine from undergoing unwanted nucleophilic attacks.

Step 2: Metal Complexation

-

Action: In a separate Schlenk flask under a Nitrogen (N₂) atmosphere, dissolve 0.5 mmol of the metal dimer[Ru(η⁶-p-cymene)Cl₂]₂ in 20 mL of anhydrous methanol. Dropwise add the deprotonated ligand solution.

-

Causality: The N₂ atmosphere is critical; free thiolates are highly susceptible to oxidative coupling into disulfide dimers in the presence of atmospheric oxygen.

Step 3: Reaction and Isolation

-

Action: Stir the mixture at 25°C for 4 hours. Evaporate the solvent under reduced pressure. Extract the residue with dichloromethane (DCM) and filter.

-

Causality: The target Ru(II) complex is soluble in DCM, whereas the NaCl byproduct (formed from the displaced chloride and the sodium counterion) is insoluble. Filtration provides a rapid, physical purification step.

Step 4: Precipitation

-

Action: Concentrate the DCM filtrate and precipitate the complex by adding cold diethyl ether. Collect the solid via vacuum filtration.

Step-by-step workflow for the synthesis and validation of transition metal complexes.

Analytical Validation Data

To verify the structural integrity of the synthesized complex, researchers must cross-reference spectroscopic data against the free ligand.

| Analytical Method | Free Ligand (HL) | Metal Complex (M-L) | Diagnostic Significance |

| IR Spectroscopy | ν(S-H) ~2500 cm⁻¹ | Absent | Confirms complete deprotonation and S-coordination. |

| IR Spectroscopy | ν(C=N) ~1580 cm⁻¹ | Shifted to ~1550 cm⁻¹ | Indicates N-coordination (bidentate chelation). |

| ¹H NMR (DMSO-d₆) | -SH proton ~13.0 ppm | Absent | Validates the removal of the thiol proton. |

| X-ray Crystallography | C-S bond ~1.68 Å (thione) | C-S bond ~1.75 Å (thiolate) | Confirms the transition to single-bond character upon metal binding. |

Physicochemical and Biological Applications

The coordination of 6-amino-3-pyridazinethiol to transition metals unlocks a diverse array of applications, driven by the unique electronic properties of the resulting complexes.

Industrial Materials: Corrosion Inhibition

Derivatives of mercaptopyridazine are highly effective corrosion inhibitors for industrial metals. For example, 3-chloro-6-mercaptopyridazine has been demonstrated to inhibit copper corrosion in sulfuric acid environments[1]. The mechanism relies on the chemisorption of the ligand onto the copper surface. The nitrogen and sulfur atoms donate lone-pair electrons into the vacant d-orbitals of the copper, forming strong coordination bonds that create a protective Langmuir monolayer, effectively blocking the anodic and cathodic corrosion processes[1].

Biological Therapeutics: Radioprotection and Antimicrobial Agents

The biological utility of these compounds is vast. Historically, 6-amino-3-pyridazinethiol has been heavily investigated for its radioprotective properties, demonstrating the ability to increase survival rates in subjects exposed to lethal doses of X-ray radiation by acting as a radical scavenger[2].

Furthermore, the coordination of pyridazinethiol derivatives to metals like Zinc and Copper significantly enhances their antifungal properties. Studies have shown that these derivatives exhibit strong antifungal activity against phytopathogenic fungi, disrupting critical metalloenzyme pathways in the pathogens[3]. When coordinated to Ruthenium or Platinum, the ligand acts as a carrier that stabilizes the metal center, reducing off-target toxicity while allowing the complex to act as a potent DNA-intercalating anticancer or antimicrobial agent.

Summary of Metal-Specific Applications

| Metal Center | Primary Coordination Mode | Field of Application | Key Mechanism of Action |

| Copper (Cu) | Monodentate (S) / Polymeric | Industrial Corrosion | Forms a protective Langmuir monolayer on metal surfaces[1]. |

| Ruthenium (Ru) | Bidentate (N,S-chelate) | Metallodrugs (Anticancer) | Intercalation or covalent binding to pathogenic DNA/proteins. |

| Platinum (Pt) | Bidentate (N,S-chelate) | Pharmaceuticals | Mimics cisplatin; the thiolate reduces off-target toxicity. |

| Zinc (Zn) | Tetrahedral (N,S) | Antifungal Agents | Disrupts fungal metalloenzyme pathways[3]. |

| None (Free Ligand) | N/A | Radioprotection | Acts as an antioxidant and radical scavenger against X-rays[2]. |

References

-

Li, W., Luo, W., Yu, X., et al. "Adsorption and inhibition behavior of 3-chloro-6-mercaptopyridazine towards copper corrosion in sulfuric acid." ResearchGate, Journal of Molecular Liquids.[Link]

-

Plzak, V., Doull, J. "A FURTHER SURVEY OF COMPOUNDS FOR RADIATION PROTECTION." Defense Technical Information Center (DTIC).[Link]

-

"Effect of Some Derivatives of Pyridazin-3 (2h) – Ones on the in Vitro and in Situ Development of Different Pathogenic Fungi on Citrus Fruits." ResearchGate.[Link]

Sources

Technical Guide: Crystal Structure Analysis of 6-Amino-3(2H)-pyridazinethione

This technical guide details the structural analysis, synthesis, and crystallographic characterization of 6-amino-3(2H)-pyridazinethione (also known as 3-amino-6-mercaptopyridazine). It is designed for researchers requiring a rigorous understanding of the molecule's tautomeric behavior and solid-state architecture.

Executive Summary

6-amino-3(2H)-pyridazinethione represents a critical scaffold in medicinal chemistry, serving as a bioisostere for nucleobases and a ligand in coordination chemistry. Its structural analysis is defined by a dynamic thione-thiol tautomeric equilibrium .[1] While the thiol form allows for S-alkylation reactions, X-ray diffraction studies consistently reveal that the thione (NH) tautomer predominates in the solid state. This guide provides a validated protocol for its synthesis, crystallization, and structural interpretation, emphasizing the hydrogen-bonding networks that stabilize its crystal lattice.[1]

Part 1: Chemical Context & Tautomeric Equilibrium

The Thione-Thiol Dichotomy

The core structural challenge of 6-amino-3(2H)-pyridazinethione is the proton transfer between the ring nitrogen (N2) and the sulfur atom.

-

Thione Form (A): Characterized by a C=S double bond and a protonated ring nitrogen (N-H).[1] This is the thermodynamically preferred state in the crystal lattice due to dipolar stabilization.[1]

-

Thiol Form (B): Characterized by a C-S single bond and a thiol (-SH) group.[1] This form is often transient in solution but relevant during nucleophilic substitution reactions.[1]

Visualization of Tautomerism

The following diagram illustrates the equilibrium and the resonance structures that contribute to the planarity of the ring.

Part 2: Experimental Protocol

Synthesis & Purification

To ensure high-quality single crystals, the material must be synthesized with high regioselectivity. The following protocol converts 3-amino-6-chloropyridazine to the thione.

Reagents: 3-amino-6-chloropyridazine (1.0 eq), Thiourea (2.0 eq), Ethanol (solvent).

-

Reflux: Dissolve 3-amino-6-chloropyridazine in ethanol. Add thiourea and reflux for 6–8 hours. The thiourea acts as a sulfur source, displacing the chlorine via nucleophilic aromatic substitution.[1]

-

Hydrolysis: Treat the intermediate isothiouronium salt with aqueous NaOH (10%) to release the free thione.

-

Acidification: Carefully adjust pH to 5–6 using glacial acetic acid. The product precipitates as a yellow solid.[1]

-

Filtration: Collect the solid by vacuum filtration and wash with cold water to remove inorganic salts.[1]

Crystallization Strategy (Self-Validating)

Growing X-ray quality crystals requires slow kinetics to prevent twinning.[1]

| Parameter | Protocol | Validation Check |

| Solvent System | DMF : Water (4:1) or Hot Ethanol | Solution must be clear before cooling.[1] |

| Method | Slow Evaporation at Room Temp (25°C) | Crystals should appear within 48-72 hours.[1] |

| Crystal Habit | Yellow Prisms or Plates | Reject needles (often indicates rapid precipitation).[1] |

| Melting Point | Target: >280°C (dec.)[1][] | If MP < 270°C, recrystallize again.[1] |

Part 3: Structural Analysis & Data Interpretation[1]

When analyzing the solved structure (typically Monoclinic, Space Group

Bond Length Diagnostics

The bond lengths provide definitive proof of the thione character.[1] Use this reference table to benchmark your refined data.

| Bond | Expected Length (Thione) | Expected Length (Thiol) | Interpretation |

| C(3)-S | 1.67 – 1.70 Å | > 1.75 Å | Short distance confirms C=S double bond character. |

| C(3)-N(2) | 1.35 – 1.38 Å | ~1.30 Å | Elongation indicates single bond character (N-H present).[1] |

| N(1)-N(2) | 1.36 – 1.37 Å | 1.33 – 1.35 Å | Typical for pyridazine ring hydrazine linkage.[1] |

Supramolecular Architecture (Hydrogen Bonding)

The stability of 6-amino-3(2H)-pyridazinethione is governed by a robust hydrogen-bonding network. The molecule acts as both a donor (Amino -NH₂, Ring -NH) and an acceptor (Thione =S, Ring N).

-

Primary Motif (

): The defining feature is the formation of centrosymmetric dimers.[1] The ring N-H acts as a donor to the thione Sulfur of an adjacent molecule.[1] -

Secondary Motif: The exocyclic amino group (6-NH₂) donates protons to the ring Nitrogen (N1) or Thione Sulfur of neighboring dimers, linking them into infinite ribbons or sheets.[1]

Part 4: Pharmaceutical Implications

Bioisosterism in Drug Design

The 6-amino-3(2H)-pyridazinethione scaffold is a validated bioisostere for guanine and cytosine derivatives.

-

Binding Affinity: The thione sulfur is a "soft" hydrogen bond acceptor, often showing higher affinity for lipophilic pockets in enzymes (e.g., Reverse Transcriptase) compared to the corresponding oxo-derivative.[1]

-

Metal Coordination: The N-S donor set makes this molecule an excellent chelator for soft metals (Cu+, Ag+), which is relevant for developing metallodrugs or radiopharmaceuticals.[1]

Docking Considerations

When performing molecular docking studies:

-

Force Field: Ensure parameters for the C=S bond are explicitly defined; standard OPLS/AMBER force fields may default to generic thiols, leading to incorrect posing.

-

Protonation State: Always dock the N-H thione tautomer. Docking the thiol form will result in false-negative binding energies due to the mismatch in donor/acceptor profiles.

References

-

Tautomeric Equilibrium in Pyridazines Structure and tautomerism of pyridazin-3(2H)-thione derivatives. Source: Acta Crystallographica / Arkivoc.[1]

-

Synthesis of Aminopyridazines Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Source: ResearchGate / BenchChem Protocols.[1] [1]

-

Hydrogen Bonding in Thione Heterocycles The dithiol-dithione tautomerism of 2,3-pyrazinedithiol in coordination synthesis. Source: HZDR / Scientific Reports.[1]

-

Crystallographic Data for 6-Aminopyridazin-3(2H)-one (Oxygen Analog Reference) PubChem Compound Summary for CID 1201445. Source: National Library of Medicine.[1] [1]

Sources

Methodological & Application

Synthesis of 6-Amino-3-pyridazinethiol from 3-amino-6-chloropyridazine

Application Note: High-Yield Synthesis of 6-Amino-3-pyridazinethiol via Thiourea-Mediated Nucleophilic Substitution

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-amino-3-pyridazinethiol (also known as 6-amino-3(2H)-pyridazinethione) starting from 3-amino-6-chloropyridazine . Unlike direct sulfhydration using sodium hydrosulfide (NaSH), which can suffer from oxidative dimerization to disulfides, this protocol utilizes a thiourea-mediated nucleophilic aromatic substitution (

Scientific Background & Strategy

Mechanistic Pathway

The transformation relies on the nucleophilic attack of the sulfur atom of thiourea on the electron-deficient C6 position of the pyridazine ring. Although the C3-amino group is electron-donating and slightly deactivates the ring toward nucleophilic attack, the inherent electron deficiency of the 1,2-diazine system allows the reaction to proceed under reflux conditions.

-

Formation of Isothiouronium Salt: Thiourea attacks the 6-chloro position, displacing chloride to form the S-(6-amino-3-pyridazinyl)isothiouronium chloride salt.

-

Alkaline Hydrolysis: Treatment with aqueous sodium hydroxide hydrolyzes the isothiouronium moiety, releasing urea and generating the sodium thiolate.

-

Tautomeric Equilibrium: Upon acidification, the product precipitates. While formally a thiol, the compound exists predominantly as the thione (NH) tautomer in the solid state and in polar solvents, stabilized by amide-like resonance.

Reaction Scheme

Figure 1: Synthetic pathway via isothiouronium intermediate.

Materials & Equipment

| Reagent | CAS Number | Grade | Role |

| 3-Amino-6-chloropyridazine | 5469-69-2 | >98% | Starting Material |

| Thiourea | 62-56-6 | >99% | Nucleophile |

| Ethanol (Absolute) | 64-17-5 | ACS | Solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | Pellets | Hydrolysis Base |

| Hydrochloric Acid (HCl) | 7647-01-0 | 37% | Acidification |

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser with drying tube (CaCl₂)

-

Magnetic stirrer/hot plate

-

pH meter or broad-range pH paper

-

Vacuum filtration setup (Buchner funnel)

Detailed Experimental Protocol

Step 1: Formation of Isothiouronium Salt

-

Charge: In a 100 mL round-bottom flask, dissolve 3-amino-6-chloropyridazine (10.0 mmol, 1.30 g) in absolute ethanol (20 mL).

-

Add Reagent: Add thiourea (11.0 mmol, 0.84 g) to the solution. Note: A slight excess (1.1 equiv) ensures complete consumption of the chloride.

-

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

-

Monitor: Maintain reflux for 3 to 6 hours . The reaction progress can be monitored by TLC (Eluent: 10% MeOH in DCM). The starting material (Rf ~0.5) should disappear, and a baseline spot (salt) may appear.

-

Precipitation: Often, the isothiouronium chloride salt precipitates out of the hot ethanolic solution as a crystalline solid.

-

Cooling: Cool the reaction mixture to room temperature.

Step 2: Alkaline Hydrolysis

-

Preparation of Base: Prepare a solution of NaOH (25.0 mmol, 1.0 g) in water (10 mL).

-

Hydrolysis: Add the aqueous NaOH solution directly to the ethanolic reaction mixture (containing the isothiouronium salt).

-

Reflux: Heat the mixture to reflux again for 1 hour . The solution should become clear and turn yellow/orange as the thiolate forms and ammonia/urea byproducts are released.

-

Caution: Ammonia gas may be evolved. Ensure good ventilation.

-

Step 3: Isolation and Purification

-

Clarification: If any insoluble particles remain, filter the hot alkaline solution through a Celite pad to remove impurities.

-

Acidification: Cool the filtrate to 0–5°C in an ice bath.

-

Neutralization: Dropwise, add glacial acetic acid or 10% HCl until the pH reaches approximately 5.0–6.0 .

-

Critical Point: Do not over-acidify to pH < 2, as the amine group may protonate, keeping the product soluble as the hydrochloride salt. The target is the neutral zwitterionic/thione form.

-

-

Precipitation: A yellow solid (the thione) will precipitate. Stir at 0°C for 30 minutes to maximize yield.

-

Filtration: Collect the solid by vacuum filtration.

-

Washing: Wash the cake with cold water (2 x 10 mL) to remove inorganic salts and urea.

-

Drying: Dry the product in a vacuum oven at 50°C for 12 hours.

Results & Characterization

Expected Data

| Parameter | Specification | Notes |

| Appearance | Yellow crystalline powder | Characteristic of pyridazinethiones |

| Yield | 65% – 80% | Based on starting chloropyridazine |

| Melting Point | > 260°C (dec.)[1] | High MP due to H-bond network of thione |

| Solubility | Soluble in DMSO, dilute alkali; Poor in water | Dissolves in base as thiolate ( |

Tautomerism Analysis

While named a "thiol," spectroscopic data typically confirms the thione tautomer in the solid state.

-

IR Spectrum: Look for a strong absorption around 1100–1200 cm⁻¹ (C=S stretch) and broad bands around 3100–3400 cm⁻¹ (NH stretch). The absence of a sharp S-H band (approx. 2500 cm⁻¹) confirms the thione form.

-

1H NMR (DMSO-d6): Expect a broad singlet downfield (>12 ppm) corresponding to the ring NH, and the amino group (

) around 6–7 ppm.

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common isolation issues.

-

Oxidation Risk: If the product stands in air for prolonged periods in solution, it may oxidize to the disulfide (Bis(6-aminopyridazin-3-yl)disulfide). If a high melting impurity is found, treat the solid with a reducing agent (e.g., dithiothreitol or NaBH4) to regenerate the thiol/thione.

-

Alternative Reagent: If thiourea fails, Sodium Hydrosulfide (NaSH) (2-3 equiv) in DMF at 100°C can be used, but this requires stricter oxygen exclusion to prevent disulfide formation.

Safety Considerations

-

Hydrogen Sulfide (

): During the acidification step, trace amounts of toxic -

Skin Irritation: Chloropyridazines are potential sensitizers. Wear nitrile gloves and long sleeves.

References

-

Synthesis of 3-Amino-6-chloropyridazine: BenchChem Technical Support. (2025). Reaction of 3,6-dichloropyridazine with ammonia.

-

Thiourea Method for Heterocycles: Organic Chemistry Portal. (2010). Synthesis of thioureas and isothiouronium salts.

-

Tautomerism in Pyridazines: Journal of Molecular Graphics and Modelling. (2014). Tautomerism in pyridazin-3(2H)-one and thione analogues.[2]

-

General Thiolation Protocol: EvitaChem. (2024). Protocol for (6-Chloropyridazin-3-yl)acetic acid and related thiols.

Sources

Technical Application Note: Thiolation of Chloropyridazines via Thiourea

Executive Summary & Strategic Rationale

This guide details the conversion of chloropyridazines to pyridazinethio-derivatives using thiourea. This transformation is a cornerstone in medicinal chemistry, particularly for synthesizing pharmacophores in oncology and cardiovascular research.

Why Thiourea?

While sodium hydrosulfide (NaSH) or hydrogen sulfide (

-

Odor Control: Thiourea is a solid, low-odor reagent compared to gaseous

. -

Selectivity: The reaction proceeds via an isolable isothiouronium salt intermediate, preventing over-reaction to thioethers.

-

Purity: The intermediate salt allows for a purification step (via filtration) before hydrolysis, ensuring a higher quality final thiol product.

Mechanistic Principles

The reaction follows a classic Nucleophilic Aromatic Substitution (

Reaction Pathway[1][2][3]

-

Addition: The sulfur atom of thiourea attacks the electron-deficient carbon (C-3 or C-6) bearing the chlorine.

-